HDR Pathway Selectivity Without NHEJ Inhibition
In cell-based GFP reporter assays, YU238259 specifically inhibits homology-dependent DNA repair (HDR) with no detectable inhibition of the non-homologous end-joining (NHEJ) pathway [1]. This contrasts with broad-spectrum DSB repair inhibitors that suppress both pathways and with NHEJ-selective agents such as DNA-PK inhibitors (e.g., NU7441, M3814, AZD7648) that block NHEJ while leaving HDR intact or even enhancing it [2]. YU238259 treatment decreased the number of U2OS cells with ionizing radiation-induced BRCA1 foci (a marker of HDR engagement) but did not affect 53BP1 or pDNA-PK foci (markers of NHEJ activity) [3].
| Evidence Dimension | Pathway inhibition profile (HDR vs NHEJ) |
|---|---|
| Target Compound Data | YU238259 inhibits HDR; no inhibition of NHEJ |
| Comparator Or Baseline | NHEJ inhibitors (NU7441, DNA-PK inhibitors): inhibit NHEJ; HDR intact or enhanced |
| Quantified Difference | Qualitative pathway selectivity: HDR-selective vs NHEJ-selective vs dual inhibition |
| Conditions | Cell-based GFP reporter assays (DR-GFP for HDR; EJ5-GFP for NHEJ) in U2OS cells |
Why This Matters
Pathway-selective inhibition enables unambiguous interpretation of HDR-specific phenotypes without confounding NHEJ suppression, essential for target validation studies in DNA repair biology.
- [1] Stachelek GC, Peterson-Roth E, Liu Y, et al. YU238259 Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors. Mol Cancer Res. 2015;13(10):1389-1397. View Source
- [2] Kelm JM, Samarbakhsh A, Pillai A, et al. Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair. Front Oncol. 2022;12:850883. View Source
- [3] YU238259 - Biochemicals - CAT N°: 25452. Bertin Bioreagent Technical Datasheet. View Source
